molecular formula C17H25N3O3 B267522 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B267522
M. Wt: 319.4 g/mol
InChI Key: DDFCCLHHIVNKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA transcript. This leads to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. The resulting activation of p53-mediated apoptosis in cancer cells leads to their death.
Biochemical and Physiological Effects:
CX-5461 has been found to induce nucleolar stress in cancer cells, leading to the activation of p53-mediated apoptosis. It has also been found to inhibit the growth of cancer cells in preclinical studies. However, CX-5461 has also been found to have off-target effects, leading to toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of CX-5461 for lab experiments include its potency as an RNA polymerase I inhibitor and its potential as an anticancer agent. However, the limitations of CX-5461 include its off-target effects and toxicity in normal cells.

Future Directions

For CX-5461 include the development of more potent and selective inhibitors of RNA polymerase I transcription, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. Additionally, the use of CX-5461 as a therapeutic agent for other diseases, such as neurodegenerative disorders, is also an area of future research.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown potential as an anticancer agent in preclinical studies. Its selective inhibition of RNA polymerase I transcription and induction of nucleolar stress make it a promising therapeutic agent for various cancer types. However, its off-target effects and toxicity in normal cells are limitations that need to be addressed. Future research should focus on the development of more potent and selective inhibitors of RNA polymerase I transcription and the identification of biomarkers for patient selection.

Synthesis Methods

The synthesis of CX-5461 involves several steps, including the reaction of 2,4-dichloro-5-nitrobenzoic acid with N-cyclohexylcarbodiimide, followed by the addition of 2-(2-methoxyethoxy)ethylamine and cyclohexylamine. The resulting product is then purified using chromatography techniques to obtain CX-5461 in its pure form.

Scientific Research Applications

CX-5461 has shown potential as an anticancer agent in preclinical studies. It has been found to selectively inhibit RNA polymerase I transcription, leading to the disruption of ribosomal RNA synthesis and induction of nucleolar stress. This results in the activation of p53-mediated apoptosis in cancer cells, leading to their death. CX-5461 has shown promising results in preclinical studies in various cancer types, including breast, ovarian, and hematological cancers.

properties

Product Name

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

3-(cyclohexylcarbamoylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H25N3O3/c1-23-11-10-18-16(21)13-6-5-9-15(12-13)20-17(22)19-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

DDFCCLHHIVNKMD-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.